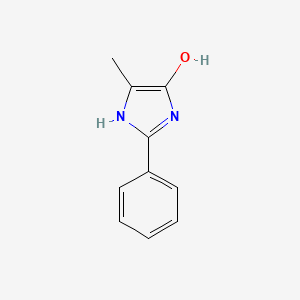![molecular formula C11H24N2O5 B14300588 N,N'-Bis[(3-hydroxybutoxy)methyl]urea CAS No. 122480-20-0](/img/structure/B14300588.png)
N,N'-Bis[(3-hydroxybutoxy)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(3-hydroxybutoxymethyl)urea is a chemical compound with the molecular formula C11H24N2O5. It is a derivative of urea, featuring two 3-hydroxybutoxymethyl groups attached to the nitrogen atoms of the urea core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3-hydroxybutoxymethyl)urea typically involves the reaction of urea with 3-hydroxybutyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions generally include moderate temperatures and controlled pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of 1,3-Bis(3-hydroxybutoxymethyl)urea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The product is then purified through crystallization or distillation techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(3-hydroxybutoxymethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups in the urea core can be reduced to amines.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the urea core can produce primary or secondary amines .
Aplicaciones Científicas De Investigación
1,3-Bis(3-hydroxybutoxymethyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial materials .
Mecanismo De Acción
The mechanism of action of 1,3-Bis(3-hydroxybutoxymethyl)urea involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The urea core can interact with enzymes and receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(hydroxymethyl)urea: Similar structure but lacks the 3-hydroxybutoxymethyl groups.
1,3-Bis(p-hydroxyphenyl)urea: Contains phenyl groups instead of butoxymethyl groups.
Hydroxyurea: A simpler structure with a single hydroxyl group attached to the urea core
Uniqueness
1,3-Bis(3-hydroxybutoxymethyl)urea is unique due to the presence of two 3-hydroxybutoxymethyl groups, which confer distinct chemical and biological properties. These groups enhance its solubility and reactivity, making it a versatile compound for various applications .
Propiedades
Número CAS |
122480-20-0 |
|---|---|
Fórmula molecular |
C11H24N2O5 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
1,3-bis(3-hydroxybutoxymethyl)urea |
InChI |
InChI=1S/C11H24N2O5/c1-9(14)3-5-17-7-12-11(16)13-8-18-6-4-10(2)15/h9-10,14-15H,3-8H2,1-2H3,(H2,12,13,16) |
Clave InChI |
QSLJHBWQENHGMJ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCOCNC(=O)NCOCCC(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


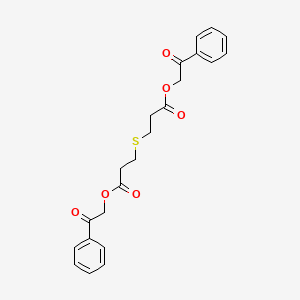
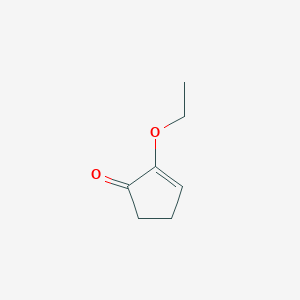
![2-Methyl-2-[(phenylsulfanyl)methyl]oxepane](/img/structure/B14300518.png)
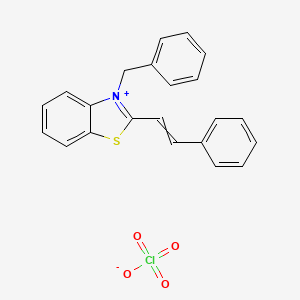
![N-[6-(2-Benzoyl-4-methylanilino)-6-oxohexyl]benzamide](/img/structure/B14300521.png)

![Ethyl 2-[bis(methylsulfanyl)methylidene]butanoate](/img/structure/B14300532.png)
![1-Ethenyl-1-[2-(piperazin-1-yl)ethyl]piperazin-1-ium chloride](/img/structure/B14300543.png)
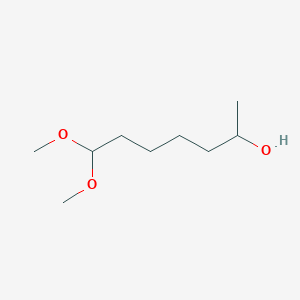

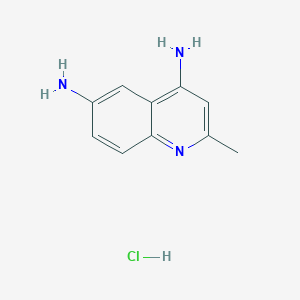
![2-Bromo-1,1,1,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14300564.png)
![2-Cyano-3-[4-(2-hydroxyethoxy)phenyl]-N-phenylprop-2-enamide](/img/structure/B14300565.png)
